Regioisomer-Selective Cardioprotection: 11,12-EET and 14,15-EET Reduce Infarct Size vs. Inactive 8,9-EET in Rat Myocardial Ischemia-Reperfusion
In an in vivo rat model of myocardial ischemia-reperfusion injury (30 minutes of left coronary artery occlusion followed by 2 hours of reperfusion), intravenous administration of 11,12-EET (2.5 mg/kg) or 14,15-EET (2.5 mg/kg) significantly reduced myocardial infarct size compared to vehicle control. In contrast, the 8,9-EET regioisomer at the same dose had no significant effect. These findings demonstrate that not all EET regioisomers are cardioprotective, and 8,9-EET cannot substitute for 11,12-EET or 14,15-EET in this context [1].
| Evidence Dimension | Myocardial infarct size (% of area at risk) |
|---|---|
| Target Compound Data | 41.9 ± 2.3% |
| Comparator Or Baseline | 14,15-EET: 40.9 ± 1.2%; 8,9-EET: 55.2 ± 1.4%; Vehicle control: 61.5 ± 1.6% |
| Quantified Difference | 11,12-EET reduced infarct size by ~19.6 percentage points vs. control; 8,9-EET reduced by only ~6.3 percentage points (non-significant) |
| Conditions | In vivo rat model; 30 min left coronary artery occlusion / 2 hr reperfusion; 2.5 mg/kg i.v. administration |
Why This Matters
This evidence directly demonstrates that 11,12-EET and 14,15-EET are functionally distinct from 8,9-EET in cardioprotection, meaning that an investigator studying myocardial salvage cannot substitute 8,9-EET for 11,12-EET and expect comparable results.
- [1] Gross GJ, Gauthier KM, Moore J, Falck JR, Hammock BD, Campbell WB, Nithipatikom K. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in dogs. J Mol Cell Cardiol. 2007;42(3):687-691. PMID: 17275865 View Source
